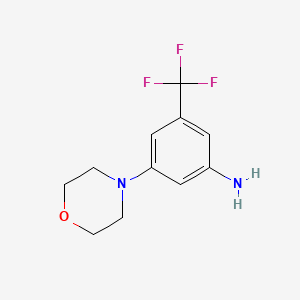
3-Morpholino-5-(trifluoromethyl)aniline
Übersicht
Beschreibung
“3-Morpholino-5-(trifluoromethyl)aniline” is a chemical compound . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . The “3-Morpholino-5-(trifluoromethyl)” part of the name indicates that the aniline molecule has been modified with a morpholino group and a trifluoromethyl group at the 3rd and 5th positions of the benzene ring, respectively .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a benzene ring (from the aniline part), a morpholino group (a six-membered ring containing an oxygen atom and a nitrogen atom), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The exact molecular structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A novel synthesized series of compounds using s-triazine as a scaffold, containing morpholine and aniline moieties, demonstrated anticancer activity against human breast and colon cancer cell lines. Notably, a compound identified as 3a, which integrates morpholine, aniline, and glycylglycinate methyl ester, exhibited significant cytotoxicity against MCF-7 breast cancer cells, with lower toxicity against non-tumorigenic HEK-293 cell lines. It also induced cell cycle arrest at the G2/M phase and apoptosis in MCF-7 cells, marking it as a potential therapeutic candidate for hormone receptor-positive breast cancer (Malebari et al., 2021).
Chemical Synthesis and Modification
The chemical reactivity of 1,3,5-tris(fluorosulfonyl)benzene with nucleophilic agents, including morpholine, was explored, revealing conditions for selective fluorine atom substitution. This study underscores the versatility of morpholine in chemical synthesis, especially in the formation of sulfonyl derivatives (Kamoshenkova & Boiko, 2010).
Catalyst in Organic Synthesis
Research demonstrates the utility of morpholine as an efficient catalyst in organocatalytic processes, such as the direct C3 alkenylation of indoles with α,β-unsaturated aldehydes. This oxidative dehydrogenative reaction, facilitated by morpholine, highlights its potential in simplifying synthetic routes in organic chemistry (Xiang et al., 2011).
Pharmaceutical Applications
In the realm of drug development, compounds containing morpholine and aniline frameworks have been synthesized and evaluated for their antimicrobial activities, showcasing the role of these moieties in the development of new therapeutic agents (Başoğlu et al., 2012).
Enhancement of Solubility and Stability in Drug Candidates
A neurokinin-1 receptor antagonist featuring a morpholine moiety demonstrated enhanced water solubility (>100 mg/mL), making it suitable for both intravenous and oral administration. This compound's solubility and efficacy in pre-clinical tests underscore the importance of morpholine in improving drug properties (Harrison et al., 2001).
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-5-9(15)7-10(6-8)16-1-3-17-4-2-16/h5-7H,1-4,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQIGNIDIKGVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

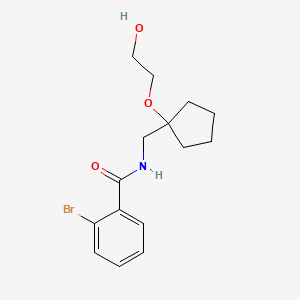
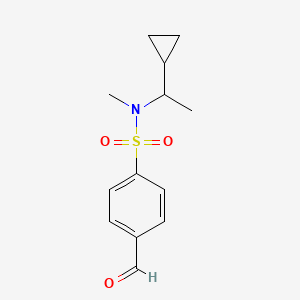

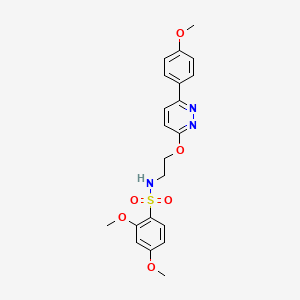
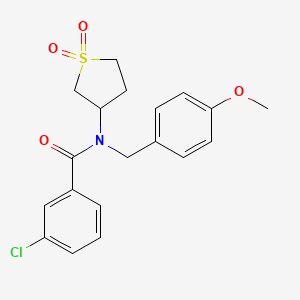

![2-[(3-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2823584.png)
![Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate](/img/structure/B2823585.png)

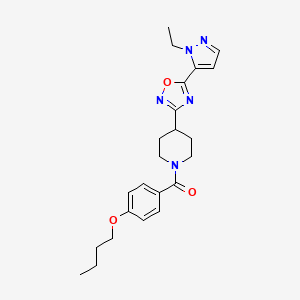
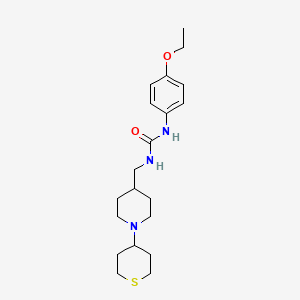
![Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate](/img/structure/B2823591.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2823592.png)
![7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2823593.png)